molecular formula C18H20N4O4S B7756075 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate

Cat. No.: B7756075
M. Wt: 388.4 g/mol
InChI Key: PCRLOUUOGCKNKI-UHFFFAOYSA-N
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Description

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate typically involves the reaction of a purine derivative with a sulfanylpropanoate moiety. The reaction conditions often require the use of a base to deprotonate the sulfanyl group, allowing it to react with the purine derivative. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents at controlled temperatures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate is unique due to its specific structural features, such as the presence of a sulfanyl group attached to a purine ring system

Properties

IUPAC Name

3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-20-15-14(16(25)21(2)18(20)26)22(10-8-12-6-4-3-5-7-12)17(19-15)27-11-9-13(23)24/h3-7H,8-11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRLOUUOGCKNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N2)SCCC(=O)[O-])CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N2)SCCC(=O)[O-])CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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